molecular formula C14H10N2O4S2 B4084116 N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide

N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide

Cat. No. B4084116
M. Wt: 334.4 g/mol
InChI Key: TUDIFXPKMUZBJB-UHFFFAOYSA-N
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Description

N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide (NNTS) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. NNTS is a sulfonamide derivative of 5-nitro-1-naphthol and thiophene, and its chemical structure is shown below:

Mechanism of Action

The exact mechanism of action of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide is not well understood, but it is believed to exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways involved in cell cycle regulation and cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide has been shown to exhibit significant anti-inflammatory and antidiabetic effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapeutics. However, the compound has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for research on N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide, including:
1. Development of novel formulations to improve the solubility and bioavailability of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide.
2. Investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide.
3. Evaluation of the safety and toxicity of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide in preclinical and clinical studies.
4. Development of new derivatives of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide with improved pharmacological properties.
5. Investigation of the potential synergistic effects of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide with other anticancer and anti-inflammatory agents.
Conclusion:
N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide is a promising compound with potential therapeutic applications in various diseases. The compound exhibits potent anticancer, anti-inflammatory, and antidiabetic effects, and its molecular mechanisms of action are being investigated. Further research is needed to fully explore the therapeutic potential of N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide and its derivatives.

Scientific Research Applications

N-(5-nitro-1-naphthyl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-(5-nitronaphthalen-1-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4S2/c17-16(18)13-7-2-4-10-11(13)5-1-6-12(10)15-22(19,20)14-8-3-9-21-14/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDIFXPKMUZBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-nitronaphthalen-1-yl)thiophene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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